Acetyltrialanine: An Inquiry into a Molecule of Limited Scientific Scrutiny
Acetyltrialanine: An Inquiry into a Molecule of Limited Scientific Scrutiny
For the attention of researchers, scientists, and drug development professionals.
This technical guide addresses the current state of scientific knowledge regarding Acetyltrialanine, also known by its systematic name N-Acetyl-L-alanyl-L-alanyl-L-alanine. Despite its availability from various chemical suppliers as a synthetic peptide for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on its biological functions, mechanism of action, and potential therapeutic applications. This document serves to summarize the available information and highlight the significant gaps in our understanding of this molecule.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of Acetyltrialanine is presented in Table 1. This information is primarily derived from chemical supplier databases and general chemistry resources.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉N₃O₅ | PubChem |
| Molecular Weight | 273.29 g/mol | Biosynth |
| CAS Number | 19245-85-3 | CAS Common Chemistry |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | CAS Common Chemistry |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | PubChem |
| Appearance | White to off-white powder | Various Suppliers |
| Solubility | Information not widely available | - |
| Storage Temperature | -20°C to -80°C recommended | Various Suppliers |
Reported Biological and Research Applications
Information regarding the biological activity of Acetyltrialanine is sparse and largely confined to its use as a tool in biochemical assays rather than as a bioactive molecule of intrinsic interest. The primary reported applications are:
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Substrate for Proteolytic Enzymes: The most consistent finding in the limited scientific literature is the use of Acetyltrialanine and its methyl ester derivative as a substrate for proteases, particularly elastase.[1][2][3] For example, N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester has been used to measure elastase activity in human leukocyte lysosomal granules.[3] However, these studies focus on the enzyme's activity and do not provide a detailed analysis of Acetyltrialanine's specific properties or metabolic fate.
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Component in Prodrug Design: In one study, Ac-Ala-Ala-Ala-OH was coupled to the aminoglycoside of doxorubicin (B1662922) to create a prodrug. This modification was designed to abolish the cytotoxic activity of doxorubicin until cleaved by a specific protease.[4] This application highlights its use as a cleavable peptide linker rather than a molecule with inherent biological effects.
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Tool in Enzyme Characterization: Acetyltrialanine has been mentioned as a substrate for Nα-acetyl alanine (B10760859) aminopeptidase, facilitating the study of this enzyme's activity and properties.
Unsubstantiated Claims from Commercial Suppliers
It is crucial for the scientific community to be aware that some commercial suppliers make claims about the biological role of Acetyltrialanine that are not currently supported by peer-reviewed scientific literature. For instance, one supplier describes Ac-Ala-Ala-Ala-OH as a calcium-binding protein involved in the activation of zymogens in bacteria such as Salmonella typhimurium. While intriguing, extensive searches of scientific databases have not yielded any primary research articles to validate this assertion. Researchers should therefore approach such claims with caution and seek independent verification.
Lack of Data on Mechanism of Action and Signaling Pathways
A thorough search of scientific literature revealed no studies detailing a specific mechanism of action for Acetyltrialanine in a biological system. Consequently, there is no information available on any signaling pathways that may be modulated by this tripeptide. The absence of such fundamental research significantly limits any potential consideration of Acetyltrialanine for drug development or as a biological modulator.
Experimental Protocols
Due to the limited number of studies investigating the intrinsic properties of Acetyltrialanine, there are no established, detailed experimental protocols for its use beyond its application as a protease substrate. Protocols for its use in elastase assays are generally standard and can be found in the cited literature.
Conclusion and Future Directions
For the research community, this presents both a challenge and an opportunity. The current void in knowledge means that the fundamental biological properties of Acetyltrialanine are yet to be discovered. Future research could focus on:
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Systematic Screening for Biological Activity: Evaluating Acetyltrialanine in a broad range of biological assays to identify any potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
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Investigation of Unsubstantiated Claims: Independently testing the hypothesis that Acetyltrialanine can bind calcium and modulate zymogen activation.
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Metabolic Stability and Pharmacokinetic Studies: Determining the stability of Acetyltrialanine in biological fluids and its pharmacokinetic profile to assess its potential as a therapeutic agent.
Until such foundational research is conducted and published, Acetyltrialanine will remain a molecule of unknown biological significance.
Visualizations
Due to the lack of established signaling pathways or complex experimental workflows specifically involving Acetyltrialanine, no diagrams can be generated at this time. Should future research elucidate such relationships, they can be visualized accordingly.
